5-Bromo-2-methyl-2-pentanol

説明

Synthesis Analysis

The synthesis of bromine-containing organic compounds is a topic of interest in the papers. For instance, the first paper describes the preparation of ozimes from 1,4-bis(bromomagnesio) butane and 5-isoxazolones in tetrahydrofuran, which yields spiroisoxazolines. This indicates a method for introducing bromine into organic molecules and could potentially be adapted for the synthesis of 5-Bromo-2-methyl-2-pentanol . The second paper details the synthesis of a bromo derivative through photochemical rearrangement and subsequent bromination, which could be relevant for the synthesis of brominated pentanol derivatives . The third paper does not directly relate to the synthesis of this compound but discusses the synthesis of a complex tricyclic ketone, which demonstrates the versatility of bromine in synthetic chemistry .

Molecular Structure Analysis

The papers do not provide information on the molecular structure of this compound specifically. However, the third paper includes an X-ray crystal structure determination of a synthesized compound, which underscores the importance of structural analysis in understanding the properties of bromine-containing compounds .

Chemical Reactions Analysis

The papers describe various chemical reactions involving bromine-containing compounds. The first paper shows that bromomagnesio intermediates can react with isoxazolones to produce spiroisoxazolines, suggesting that bromine can participate in ring-forming reactions . The second paper's discussion of regio- and stereoselective bromination indicates that bromine can be introduced into organic molecules in a controlled manner, which is crucial for the synthesis of specific isomers, such as this compound .

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of this compound, they do provide insights into the properties of related compounds. For example, the reactivity of bromine in the synthesis of organic compounds suggests that this compound may also exhibit significant reactivity due to the presence of the bromine atom . The X-ray crystal structure analysis in the third paper highlights the importance of structural features in determining the physical properties of brominated compounds .

科学的研究の応用

Microbial Synthesis

5-Bromo-2-methyl-2-pentanol and related pentanol isomers have been explored in the context of microbial synthesis. Researchers have developed microbial strains to produce these isomers with potential application as biofuels. Though the production levels are currently low for industrial application, this approach shows promise for future efficiency improvements in production (Cann & Liao, 2009).

Combustion and Fuel Research

Studies have investigated the combustion properties of pentanol isomers, including ignition delay times and temperature-dependent reaction kinetics. This research is relevant to understanding the potential of these compounds as alternative fuels (Tang et al., 2013).

Chemical Synthesis and Cyclization

Research has also been conducted on the stereochemistry of cyclization reactions involving methoxy pentanol compounds. These studies are important for understanding the mechanisms of chemical reactions and the production of specific isomers (Novak & D., 2001).

Kinetics and Reaction Mechanisms

The kinetics of reactions involving pentanol isomers, such as elimination reactions catalyzed by acids in the gas phase, have been a topic of interest. These studies contribute to a deeper understanding of the reaction mechanisms and the influence of structural factors on reaction rates (Chuchani & Martín, 1993).

Radical Cyclizations and Synthesis

Research into β-alkoxyacrylates has shown that they are efficient radical acceptors in radical-mediated intramolecular cyclizations. This includes the reaction of 5-bromo-2-pentanol with other compounds, contributing to the synthesis of complex organic molecules (Lee et al., 1993).

Radiochemical Synthesis

There has been a study on the synthesis, purification, and radiolabelling of compounds related to pentanol isomers. Such research is significant for the development of new agents for applications like imaging in medical science (Abbas et al., 1991).

作用機序

Target of Action

5-Bromo-2-methyl-2-pentanol is an organic compound that belongs to the family of alcohols

Mode of Action

It’s known that alcohols can undergo nucleophilic substitution reactions . In the case of secondary alcohols like this compound, these reactions often proceed via an SN1 pathway . This involves the formation of a carbocation intermediate, which can lead to rearrangement products .

Result of Action

Given its chemical structure, it could potentially act as a reactant in various chemical reactions, leading to the synthesis of other compounds . The exact effects would depend on the specific biological context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can react with the compound. For instance, the rate of nucleophilic substitution reactions can be influenced by the nature and concentration of the nucleophile and the solvent .

Safety and Hazards

5-Bromo-2-methyl-2-pentanol is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment, and should not be released into the environment .

特性

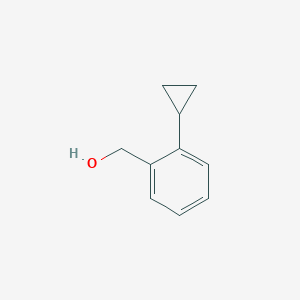

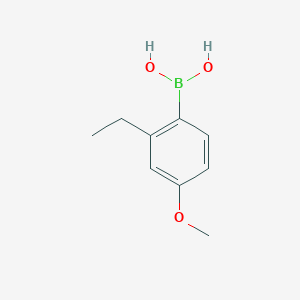

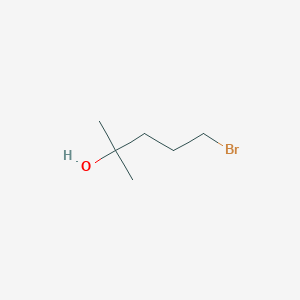

IUPAC Name |

5-bromo-2-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQUPQDZDIVJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。